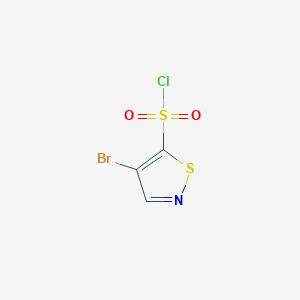

4-Bromo-1,2-thiazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

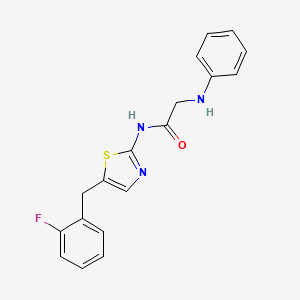

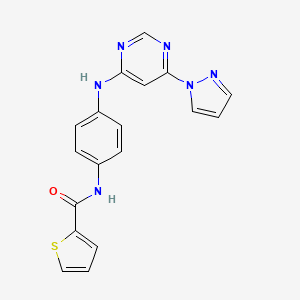

4-Bromo-1,2-thiazole-5-sulfonyl chloride is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

Thiazole synthesis involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a heterocycle with sulfur and nitrogen atoms. This ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis

The thiazole ring in this compound has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .科学的研究の応用

Synthesis of Antiproliferative Agents

The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, related to 4-Bromo-1,2-thiazole-5-sulfonyl chloride, was described as part of the development of an acyl sulfonamide anti-proliferative agent, LY573636·Na. This process highlights the potential of such compounds in the synthesis of drugs aimed at inhibiting cancer cell growth (Yates et al., 2009).

Development of Clickable Reagents

A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), was developed, showcasing the utility of bromo and sulfonyl functionalities in creating materials for regioselective synthesis. This application underscores the versatility of bromo-sulfonyl compounds in chemical syntheses, contributing to the expanding toolkit for constructing functionalized isoxazoles (Leng & Qin, 2018).

Antiviral Activity of Sulfonamides

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, demonstrated the potential antiviral properties of sulfonamide derivatives. This research area highlights the therapeutic applications of sulfonamide-based compounds, including those structurally related to this compound (Chen et al., 2010).

Antimicrobial Applications

A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use indicates the broader application of sulfonamide moieties in combating microbial infections. This area of research further demonstrates the importance of sulfonyl chloride derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Preparation and Reactivity

Research on the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole to produce 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride reveals the compound's capability to react with amines to build sulfonamides. This property is crucial for synthesizing a wide range of sulfonamide-based compounds, indicating the significance of such reactive intermediates in organic synthesis (Turov et al., 2014).

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives, which include 4-bromo-1,2-thiazole-5-sulfonyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

生化学分析

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . The specific effects of 4-Bromo-1,2-thiazole-5-sulfonyl chloride on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-bromo-1,2-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNO2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASDPSHEOCETRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)

![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)

![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/no-structure.png)

![3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2715042.png)